molecular formula C14H14N2O2 B8379346 5-(N-methyl-N-benzylamino)-pyridine-2-carboxylic acid

5-(N-methyl-N-benzylamino)-pyridine-2-carboxylic acid

Cat. No. B8379346
M. Wt: 242.27 g/mol
InChI Key: FHHREESJXACVPZ-UHFFFAOYSA-N
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Patent
US04273779

Procedure details

The mixture of 4.84 g of 5-benzylaminopyridine-2-carboxylic acid methyl ester, 8 ml of 97% aqueous formic acid and 8 ml of 37% aqueous formaldehyde is heated on a steam bath for 22 hours. It is evaporated, the residue dissolved in water and the solution again evaporated. A third such cycle with acetonitrile-toluene yields a solid which is recrystallized from 90% aqueous acetonitrile, to yield the 5-(N-methyl-N-benzylamino)-pyridine-2-carboxylic acid melting at 168°-173°.
Name
5-benzylaminopyridine-2-carboxylic acid methyl ester
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([NH:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:7][N:6]=1)=[O:4].[CH2:19]=O>C(O)=O>[CH3:19][N:11]([C:8]1[CH:9]=[CH:10][C:5]([C:3]([OH:2])=[O:4])=[N:6][CH:7]=1)[CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
5-benzylaminopyridine-2-carboxylic acid methyl ester
Quantity
4.84 g
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1)NCC1=CC=CC=C1
Name
Quantity
8 mL
Type
reactant
Smiles
C=O
Name
Quantity
8 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated on a steam bath for 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
It is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water
CUSTOM
Type
CUSTOM
Details
the solution again evaporated
CUSTOM
Type
CUSTOM
Details
A third such cycle with acetonitrile-toluene yields a solid which
CUSTOM
Type
CUSTOM
Details
is recrystallized from 90% aqueous acetonitrile

Outcomes

Product
Name
Type
product
Smiles
CN(CC1=CC=CC=C1)C=1C=CC(=NC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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